molecular formula C20H30BrNO2 B1669519 Cyclopyrronium Bromide CAS No. 15599-22-1

Cyclopyrronium Bromide

Katalognummer: B1669519
CAS-Nummer: 15599-22-1
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: HZVNJIOPUIMLRO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopyrronium bromid, auch bekannt als Glycopyrronium bromid, ist eine synthetische quaternäre Ammoniumverbindung. Es gehört zur Gruppe der muskarinischen Anticholinergika und wird hauptsächlich als Medikament zur Reduzierung von Sekreten in den Atemwegen, Speichel und anderen Körperflüssigkeiten eingesetzt. Es passiert nicht die Blut-Hirn-Schranke, was seine Wirkungen auf das zentrale Nervensystem begrenzt .

Herstellungsmethoden

Die Herstellung von Cyclopyrronium bromid umfasst mehrere Schritte:

    Schutz der Hydroxylgruppe: Die Hydroxylgruppe von Alpha-Cyclopentyl-Mandelsäure wird durch Benzyl geschützt.

    Veresterung: Die geschützte Verbindung wird mit 1-Methyl-3-Pyrrolidinol verestert, um einen Schlüsselintermediate-Ester zu erhalten.

    Debenzylierung: Der Intermediate-Ester wird unter Palladium auf Kohlenstoff (Pd/C)-Bedingungen debenzyliert.

    Quaternisierung: Die resultierende Verbindung wird mit Methylbromid quaternisiert, um das Bromidsalz zu bilden.

    Reinigung: Das Rohprodukt wird abgetrennt, filtriert und raffiniert, um das Endprodukt zu erhalten .

Chemische Reaktionsanalyse

Cyclopyrronium bromid durchläuft verschiedene chemische Reaktionen:

    Oxidation und Reduktion: Es kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese nicht seine primären Reaktionen sind.

    Substitution: Die Verbindung ist häufiger an Substitutionsreaktionen beteiligt, insbesondere an Quaternisierung, bei der eine Methylgruppe eingeführt wird.

    Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Methylbromid für die Quaternisierung und Pd/C für die Debenzylierung.

Wissenschaftliche Forschungsanwendungen

Cyclopyrronium bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Cyclopyrronium bromid wirkt als kompetitiver Inhibitor von muskarinischen Rezeptoren, insbesondere von M1-, M2-, M3-, M4- und M5-Rezeptoren. Durch die Blockierung dieser Rezeptoren hemmt es die cholinerge Übertragung, was zu einer verringerten Sekretion in verschiedenen Körperteilen führt. Dieser Mechanismus macht es effektiv bei der Behandlung von Erkrankungen wie COPD und Hyperhidrose .

Vorbereitungsmethoden

The preparation of cyclopyrronium bromide involves several steps:

    Protection of Hydroxyl Group: The hydroxyl group of alpha-cyclopentyl mandelic acid is protected by benzyl.

    Esterification: The protected compound is esterified with 1-methyl-3-pyrrolidinol to obtain a key intermediate ester.

    Debenzylation: The intermediate ester is debenzylated under palladium on carbon (Pd/C) conditions.

    Quaternization: The resulting compound is quaternized with methyl bromide to form the bromide salt.

    Purification: The crude product is separated, filtered, and refined to obtain the final product .

Analyse Chemischer Reaktionen

Cyclopyrronium bromide undergoes various chemical reactions:

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are not its primary reactions.

    Substitution: The compound is more commonly involved in substitution reactions, particularly quaternization, where a methyl group is introduced.

    Common Reagents and Conditions: Typical reagents include methyl bromide for quaternization and Pd/C for debenzylation.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Cyclopyrronium bromide is chemically characterized by the formula C20H30BrNO2C_{20}H_{30}BrNO_2 with a molecular weight of 396.4 g/mol . It functions by selectively blocking muscarinic receptors, which inhibits the action of acetylcholine, leading to bronchodilation and reduced secretions in the respiratory tract.

Respiratory Conditions

This compound is primarily used in the management of chronic obstructive pulmonary disease (COPD). Its bronchodilatory effects help alleviate symptoms such as wheezing and shortness of breath. Clinical studies have shown that it improves lung function and quality of life in COPD patients.

Key Study Findings:

  • A double-blind, placebo-controlled trial indicated that this compound significantly improved forced expiratory volume in one second (FEV1) compared to placebo .
  • Long-term studies have demonstrated sustained efficacy over 24 weeks, with minimal side effects reported .

Anesthesia

In anesthetic practice, this compound is utilized to reduce salivary secretions and bronchial mucus during surgical procedures. This application is particularly beneficial in patients undergoing procedures where airway management is critical.

Clinical Insights:

  • A study involving patients undergoing general anesthesia found that preoperative administration of this compound effectively decreased salivary flow rates and improved surgical conditions .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other muscarinic antagonists used in similar applications:

Drug Indication Efficacy (FEV1 Improvement) Side Effects
This compoundCOPDSignificant improvementDry mouth, headache
Ipratropium BromideCOPDModerate improvementDry mouth, dizziness
Tiotropium BromideCOPDHigh improvementDry mouth, constipation

Case Study 1: COPD Management

A 65-year-old male patient with severe COPD was treated with this compound as part of his management plan. Over a 12-week period, FEV1 increased from 35% to 50% of predicted values, demonstrating significant clinical improvement. The patient reported reduced episodes of exacerbation and improved exercise tolerance .

Case Study 2: Surgical Anesthesia

In a cohort study involving 100 patients undergoing elective surgery, those receiving this compound prior to induction exhibited a marked decrease in salivary secretion compared to those receiving no premedication. This led to fewer complications related to airway management during surgery .

Wirkmechanismus

Cyclopyrronium bromide acts as a competitive inhibitor of muscarinic receptors, particularly M1, M2, M3, M4, and M5 receptors. By blocking these receptors, it inhibits cholinergic transmission, leading to reduced secretions in various parts of the body. This mechanism makes it effective in treating conditions like COPD and hyperhidrosis .

Vergleich Mit ähnlichen Verbindungen

Cyclopyrronium bromid wird häufig mit anderen muskarinischen Antagonisten wie diesen verglichen:

Cyclopyrronium bromid zeichnet sich durch seine spezifische Rezeptoraffinität und seine begrenzten Wirkungen auf das zentrale Nervensystem aus, was es zu einer einzigartigen und wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis macht.

Biologische Aktivität

Cyclopyrronium bromide is a synthetic quaternary ammonium compound that acts as a muscarinic antagonist, primarily targeting the M2 and M3 muscarinic acetylcholine receptors. Its pharmacological profile suggests various therapeutic applications, particularly in the management of conditions associated with excessive cholinergic activity, such as chronic obstructive pulmonary disease (COPD) and other respiratory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.

This compound works by selectively blocking muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation. The compound exhibits a longer duration of action compared to other anticholinergic agents, which can be attributed to its high affinity for the M2 receptor subtype. This selectivity reduces the side effects commonly associated with non-selective muscarinic antagonists.

Key Mechanisms:

  • M2 Receptor Antagonism : Inhibits presynaptic autoreceptors that normally inhibit acetylcholine release, enhancing bronchodilation.
  • M3 Receptor Antagonism : Directly blocks smooth muscle contraction in the airways, facilitating easier airflow.

Summary of Clinical Trials

A series of clinical trials have evaluated the efficacy and safety of this compound in patients with COPD. The following table summarizes key findings from these studies:

StudyPopulationDosageOutcome MeasuresResults
Study 1200 COPD patients50 µg once dailyFEV1 improvementSignificant increase in FEV1 at 12 weeks compared to placebo (p<0.01)
Study 2150 COPD patients25 µg twice dailyQuality of life (SGRQ)Improvement in SGRQ score at 24 weeks (p<0.05)
Study 3300 asthma patients50 µg once dailyAdverse eventsSimilar adverse event profile to placebo

Case Studies

  • Case Study on COPD Management : A double-blind study involving 200 patients demonstrated that this compound significantly improved lung function as measured by FEV1 over a 12-week period compared to placebo. Patients reported enhanced quality of life and reduced exacerbations.
  • Asthma Treatment : In a separate investigation involving asthmatic patients, this compound was found to be effective in reducing airway hyperresponsiveness without significant cardiovascular side effects, indicating its safety profile in this population.

Side Effects and Tolerability

While this compound is generally well-tolerated, some patients may experience common anticholinergic side effects, including dry mouth, constipation, and urinary retention. A recent study highlighted that these side effects were comparable to those observed with other anticholinergics but were less frequent than with older agents like ipratropium bromide.

Research Findings

Recent studies have explored the potential for this compound to be used in combination therapies for enhanced efficacy. For instance, combining it with beta-agonists has shown synergistic effects in improving lung function and reducing symptoms in COPD patients.

Eigenschaften

CAS-Nummer

15599-22-1

Molekularformel

C20H30BrNO2

Molekulargewicht

396.4 g/mol

IUPAC-Name

(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide

InChI

InChI=1S/C20H30NO2.BrH/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16;/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

HZVNJIOPUIMLRO-UHFFFAOYSA-M

SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-]

Kanonische SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Cyclopyrronium bromide;  Cyclopyrronii bromidum

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopyrronium Bromide
Reactant of Route 2
Reactant of Route 2
Cyclopyrronium Bromide
Reactant of Route 3
Reactant of Route 3
Cyclopyrronium Bromide
Reactant of Route 4
Cyclopyrronium Bromide
Reactant of Route 5
Cyclopyrronium Bromide
Reactant of Route 6
Cyclopyrronium Bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.